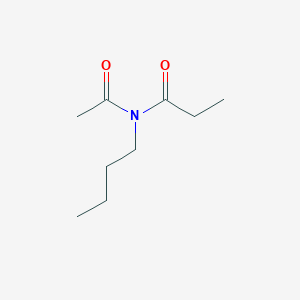
N-acetyl-N-butylpropanamide
Description
N-acetyl-N-butylpropanamide is a substituted propanamide derivative characterized by the presence of an acetyl (COCH₃) and a butyl (C₄H₉) group attached to the nitrogen atom of the propanamide backbone. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol. Structurally, it is represented as CH₃CH₂CON(COCH₃)(C₄H₉). This compound is hypothesized to exhibit moderate lipophilicity due to the aliphatic butyl chain, which may influence its solubility and reactivity in organic solvents.
Properties
CAS No. |
177592-68-6 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-acetyl-N-butylpropanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-6-7-10(8(3)11)9(12)5-2/h4-7H2,1-3H3 |
InChI Key |
DXNPTEQRMXDHCX-UHFFFAOYSA-N |
SMILES |
CCCCN(C(=O)C)C(=O)CC |
Canonical SMILES |
CCCCN(C(=O)C)C(=O)CC |
Synonyms |
Propanamide, N-acetyl-N-butyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
N-acetyl-N-butylpropanamide
- Substituents : Aliphatic butyl and acetyl groups.
- Key features : Absence of aromatic or heterocyclic groups, leading to simpler steric and electronic properties.
N-acetyl Norfentanyl (CAS 2838841-49-7)
- Substituents : Aromatic phenyl and 1-acetyl-4-piperidinyl groups.
- Molecular formula: C₁₆H₂₂N₂O₂ (MW 274.4 g/mol) .
Propanamide, N-[5-(acetylamino)-1-hydroxy-2-naphthalenyl] (CAS 497861-09-3)
Physical and Chemical Properties
*RT: Room temperature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


